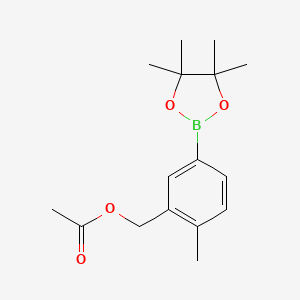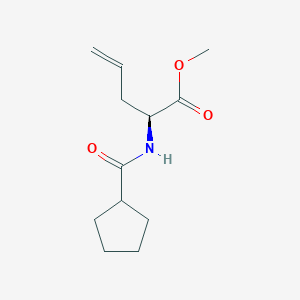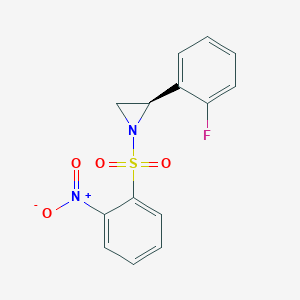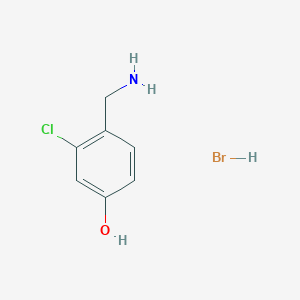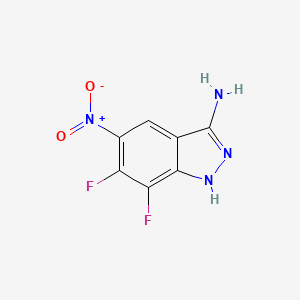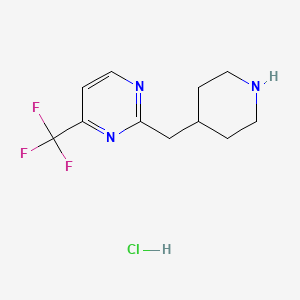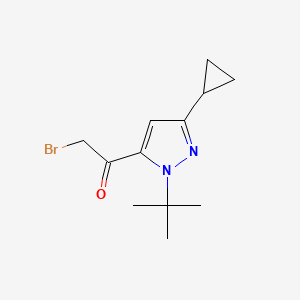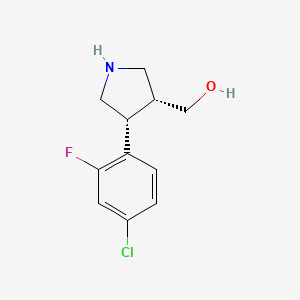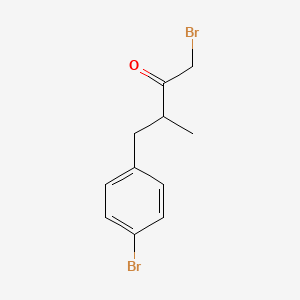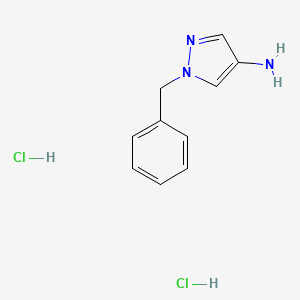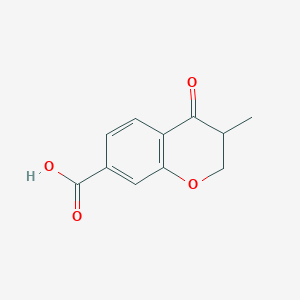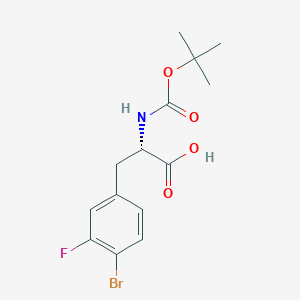![molecular formula C11H12O3 B8077040 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one](/img/structure/B8077040.png)
1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one is an organic compound characterized by a benzodioxole ring attached to a butanone chain. This compound is known for its unique chemical structure, which imparts specific properties and reactivity patterns. It is used in various scientific research fields due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one typically involves the reaction of piperonal with butanone in the presence of a base. The reaction conditions often include:
Reagents: Piperonal, butanone, and a base such as sodium hydroxide.
Solvent: Ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction may take several hours to complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle bulk quantities of reagents.
Continuous flow systems: For efficient production.
Purification steps: Including distillation and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: Converts the butanone group to a carboxylic acid.
Reduction: Reduces the ketone group to an alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 1-(Benzo[d][1,3]dioxol-4-yl)butanoic acid.
Reduction: 1-(Benzo[d][1,3]dioxol-4-yl)butanol.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one is utilized in multiple scientific research areas:
Chemistry: As an intermediate in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are involved in metabolic and signaling pathways.
Pathways: The compound may modulate oxidative stress pathways, inhibit specific enzymes, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one
- 1-(Benzo[d][1,3]dioxol-4-yl)pentan-1-one
- 1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one
Uniqueness: 1-(Benzo[d][1,3]dioxol-4-yl)butan-1-one is unique due to its specific substitution pattern on the benzodioxole ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-4-9(12)8-5-3-6-10-11(8)14-7-13-10/h3,5-6H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQDNFHKHQKXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C2C(=CC=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-amino-4,6-dihydro-6,6-dimethyl-1-(1-oxopropoxy)-, 1,1-dimethylethyl ester](/img/structure/B8076959.png)
